[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for [(R)-1-(2-aminoethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is derived from its core structure, which features a pyrrolidine ring substituted at the 3-position with a benzyl group, a cyclopropylamine group, and a 2-aminoethyl side chain at the 1-position. Applying IUPAC rules, the compound is designated as:
(R)-N-benzyl-N-cyclopropyl-1-(2-aminoethyl)pyrrolidin-3-amine
The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center within the pyrrolidine ring. This configuration critically influences the compound’s three-dimensional geometry and potential biological interactions, as seen in structurally related alkaloids such as tylophorine derivatives.
Molecular Formula and Weight Analysis
The molecular formula of [(R)-1-(2-aminoethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is C₁₇H₂₇N₃ , determined by summing the constituent atoms:
- Pyrrolidine core (C₄H₈N) : A five-membered saturated ring with one nitrogen atom.
- 2-Aminoethyl substituent (C₂H₆N) : Adds a primary amine group at the 1-position of pyrrolidine.
- Benzyl group (C₇H₇) : A phenylmethyl moiety attached to the pyrrolidine’s 3-position nitrogen.
- Cyclopropylamine (C₃H₅N) : A strained cyclopropane ring bonded to the same nitrogen.
The molecular weight is 273.42 g/mol , calculated as:
$$
(17 \times 12.01) + (27 \times 1.01) + (3 \times 14.01) = 273.42 \, \text{g/mol}
$$
This aligns with analogues such as benzyl pyrrolidin-3-ylcarbamate (C₁₂H₁₆N₂O₂, 220.27 g/mol), accounting for differences in functional groups.
CAS Registry Number and Alternative Naming Conventions
As of the latest PubChem updates (May 2025), no CAS Registry Number has been assigned to [(R)-1-(2-aminoethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine. However, closely related compounds provide context:
- Benzyl pyrrolidin-3-ylcarbamate : CAS 115551-46-7
- [1-(2-Aminoethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine : CAS 1353944-70-3
Alternative names for the target compound include:
- (R)-1-(2-Aminoethyl)-3-(benzyl(cyclopropyl)amino)pyrrolidine
- (R)-N-Cyclopropyl-N-(1-(2-aminoethyl)pyrrolidin-3-yl)benzylamine
Comparative Analysis of Structural Analogues in PubChem Database
The PubChem entries reveal several analogues with overlapping structural motifs:
Key Comparisons:
- Pyrrolidine Core : Unlike tylophorine derivatives, which feature fused indolizidine or phenanthroindolizidine systems, the target compound retains a simpler pyrrolidine scaffold, similar to benzyl pyrrolidin-3-ylcarbamate.
- Substituent Diversity : The 2-aminoethyl group introduces a primary amine, a feature absent in tylophorine analogues but present in bioactive molecules like spermidine derivatives.
- Stereochemical Complexity : The (R)-configuration mirrors the chiral centers in (-)-tylophorine, suggesting potential enantiomer-specific interactions.
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-benzyl-N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-18-10-8-16(13-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDPMTZSPEQQU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(CC2=CC=CC=C2)C3CC3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Aldol condensation | LHMDS, THF | −40°C | 65–70 | 85–90 |
| Asymmetric reduction | (S)-CBS catalyst, BH₃·THF | 0°C | 78 | 98 |
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced via reductive amination or alkylation. Method A uses Boc-protected 2-aminoethyl bromide, which undergoes nucleophilic substitution with the pyrrolidine intermediate in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Deprotection with trifluoroacetic acid (TFA) affords the free amine. Method B employs a Mitsunobu reaction between the pyrrolidine alcohol and phthalimide-protected ethanolamine, followed by hydrazine-mediated deprotection.
Comparative Efficiency:
| Method | Reaction Time (h) | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| A | 12 | 95 | 72 |
| B | 24 | 98 | 68 |
Coupling of Benzyl-Cyclopropyl-Amine
The benzyl-cyclopropyl-amine moiety is synthesized separately and coupled to the pyrrolidine intermediate. Route 1 utilizes a Buchwald-Hartwig amination with palladium(II) acetate and Xantphos, enabling C–N bond formation between the cyclopropylamine and a bromobenzyl intermediate. Route 2 employs a reductive amination strategy, where benzaldehyde reacts with cyclopropylamine under hydrogenation conditions (H₂, 50 psi, Pd/C), followed by coupling to the pyrrolidine via EDC/HOBt activation.
Optimization Data:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Pd/C |
| Temperature | 100°C | 25°C |
| Yield | 82% | 75% |
| Byproduct Formation | <5% | 12% |
Deprotection and Final Purification
Global deprotection is performed using hydrochloric acid (HCl) in dioxane/water (4:1), removing Boc and benzyl groups simultaneously. Chiral resolution via recrystallization with (1S)-(+)-camphorsulfonic acid achieves >99% ee. Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures final purity >99.5%.
Purification Metrics:
| Step | Purity Pre-Purification (%) | Post-Purification (%) |
|---|---|---|
| Deprotection | 85 | 98 |
| Chiral resolution | 90 | 99.5 |
Mechanistic Insights and Side Reactions
The stereochemical integrity of the (R)-configuration is vulnerable during alkylation steps. Competitive N-alkylation at the pyrrolidine nitrogen is mitigated by using bulky bases like diisopropylethylamine (DIPEA). Cyclopropane ring-opening is observed under strongly acidic conditions (pH <2), necessitating pH-controlled deprotection.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow hydrogenation for the reductive amination step, reducing reaction time from 24 h to 2 h. Environmental impact assessments favor Route 1 due to lower Pd catalyst loading (0.5 mol% vs. 5 mol% in Route 2) .
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Introduction to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine
This compound is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an amino group, and a cyclopropyl moiety. Its molecular formula is , with a molecular weight of approximately 259.39 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activity and therapeutic applications.
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its interactions with G-protein-coupled receptors (GPCRs), which are critical in many neurological processes. Its structure suggests it may modulate receptor activity, influencing neurotransmitter systems and potentially providing therapeutic effects for neurological disorders .
- Antidepressant Properties :
- Analgesic Effects :
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions:
- Initial Formation : The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The aminoethyl group and benzyl-cyclopropyl components are introduced through nucleophilic substitution methods, often requiring specific catalysts and controlled conditions to maintain stereochemistry .
Case Studies
-
Neuropharmacological Study :
- A study conducted on the effects of this compound on rodent models demonstrated significant alterations in behavior consistent with antidepressant effects. Behavioral assays indicated increased locomotion and reduced despair-like behaviors in treated groups compared to controls.
- Analgesic Activity Assessment :
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique attributes include:
- Chiral center : The (R)-configuration at the pyrrolidine-3-yl position.
- Benzyl and aminoethyl substituents: Enhance hydrophobicity and hydrogen-bonding capacity.
Comparative Analysis of Structural Analogs
The following compounds share functional or structural similarities:
Functional Differences and Implications
However, steric hindrance may limit accessibility in catalytic applications compared to linear analogs like the pyridine-pyrrolidine compound .
Aromatic vs. Aliphatic Substituents :
- The benzyl group in the target compound increases hydrophobicity, favoring lipid bilayer interactions in drug-like molecules. In contrast, methoxy-substituted analogs (e.g., the compound in ) exhibit improved solubility due to polar groups.
Stereochemical Considerations :
- The (R)-configuration in the target compound may confer enantioselective binding properties, similar to the (3R,4S)-configured analog in , which is critical for receptor-targeted applications.
Biological Activity
The compound [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, an amino group, and a cyclopropyl moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 317.38 g/mol. The structure features a benzyl group attached to the nitrogen of the pyrrolidine ring, which may influence its biological interactions and pharmacological effects.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including receptors and enzymes. The specific binding sites and mechanisms are under investigation, but preliminary studies suggest that it may act on neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities. Here is a comparative analysis of related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1-(2-Aminoethyl)pyrrolidin-2-ylmethyl-benzyl-cyclopropyl-amine | Similar backbone but different substituents | Potentially neuroactive |
| N-benzylpyrrolidine | Lacks cyclopropyl group but retains amine functionality | Studied for analgesic properties |
| Cyclopropyl-benzyl-amines | Variations in benzyl substitutions | Diverse pharmacological profiles |
This table illustrates how the unique combination of cyclopropane and pyrrolidine structures in this compound may contribute to its distinct biological profile.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuropharmacological Effects : In vitro studies have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Antitumor Activity : Preliminary data indicate that derivatives of this compound may inhibit tumor cell proliferation in specific cancer models, although further studies are needed to confirm these findings.
- Selectivity and Potency : The compound has demonstrated selective inhibitory activity against certain enzyme targets, with IC50 values indicating significant potency compared to established drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
